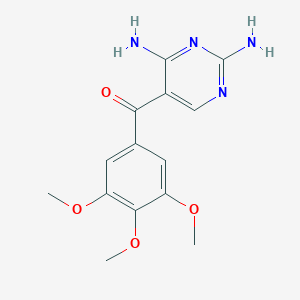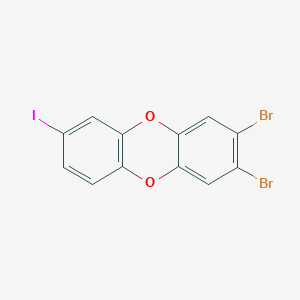
7-Iodo-2,3-dibromodibenzo-p-dioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-2,3-dibromodibenzo-p-dioxin (7-Iodo-DBD) is a synthetic chemical compound that belongs to the family of polychlorinated dibenzo-p-dioxins (PCDDs). It is a highly toxic and persistent organic pollutant that has been identified as a potent environmental contaminant. The compound has been extensively studied due to its potential adverse effects on human health and the environment.
Wirkmechanismus
The mechanism of action of 7-Iodo-2,3-dibromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). The compound binds to AhR and activates a signaling pathway that leads to the expression of genes involved in xenobiotic metabolism and detoxification. The activation of AhR by 7-Iodo-2,3-dibromodibenzo-p-dioxin has been shown to result in the production of reactive oxygen species (ROS) and the induction of oxidative stress.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-Iodo-2,3-dibromodibenzo-p-dioxin are diverse and depend on the dose and duration of exposure. The compound has been shown to affect the metabolism of lipids, carbohydrates, and proteins. It can also alter the levels of neurotransmitters and hormones in the body. The compound has been linked to the development of oxidative stress, inflammation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Iodo-2,3-dibromodibenzo-p-dioxin in lab experiments include its high potency and specificity for AhR. The compound can be used to study the effects of AhR activation on cellular processes and gene expression. However, the limitations of using 7-Iodo-2,3-dibromodibenzo-p-dioxin include its high toxicity and potential for environmental contamination. The compound requires careful handling and disposal to prevent exposure to researchers and the environment.
Zukünftige Richtungen
For research on 7-Iodo-2,3-dibromodibenzo-p-dioxin include the development of new methods for its synthesis and purification, and the exploration of its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 7-Iodo-2,3-dibromodibenzo-p-dioxin involves the reaction of 2,3-dibromodibenzo-p-dioxin with iodine in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the product. The synthesis of 7-Iodo-2,3-dibromodibenzo-p-dioxin is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
7-Iodo-2,3-dibromodibenzo-p-dioxin has been extensively studied for its potential adverse effects on human health and the environment. The compound has been identified as a potent endocrine disruptor that can interfere with hormonal signaling pathways. It has been shown to affect the reproductive, immune, and nervous systems in animals and humans. The compound has also been linked to the development of cancer and other diseases.
Eigenschaften
CAS-Nummer |
117333-18-3 |
|---|---|
Produktname |
7-Iodo-2,3-dibromodibenzo-p-dioxin |
Molekularformel |
C12H5Br2IO2 |
Molekulargewicht |
467.88 g/mol |
IUPAC-Name |
2,3-dibromo-7-iododibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br2IO2/c13-7-4-11-12(5-8(7)14)17-10-3-6(15)1-2-9(10)16-11/h1-5H |
InChI-Schlüssel |
SGBICHSMBOYOFD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br |
Kanonische SMILES |
C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br |
Andere CAS-Nummern |
117333-18-3 |
Synonyme |
2-iodo-7,8-dibromodibenzo-1,4-dioxin 2-iodo-7,8-dibromodibenzo-p-dioxin 7-iodo-2,3-dibromodibenzo-p-dioxin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



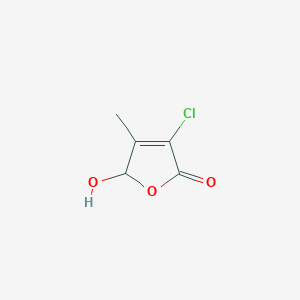
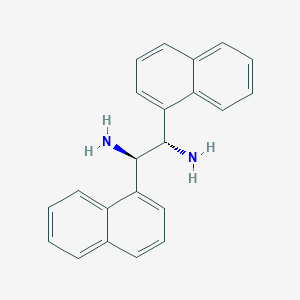

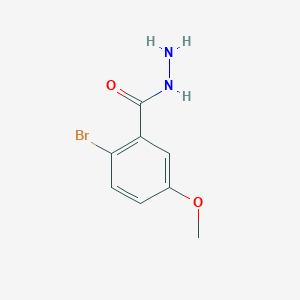

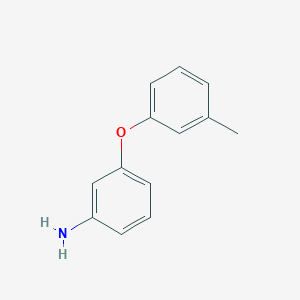

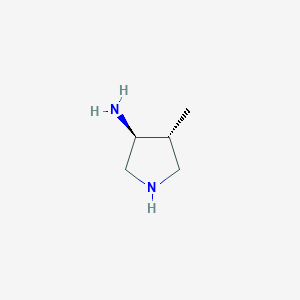


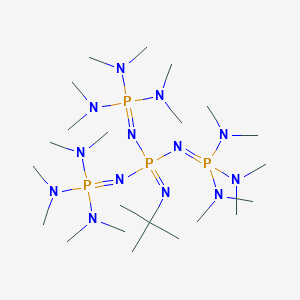
![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)
